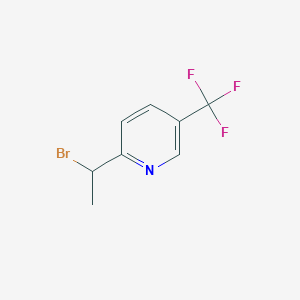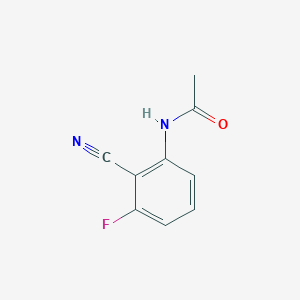
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyldimethylsilyl group, a chloro group, and a dihydro-1,2-azaborine ring
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyldimethylsilyl chloride and a suitable precursor for the azaborine ring.
Reaction Conditions: The reaction conditions often involve the use of a base, such as imidazole, to facilitate the formation of the tert-butyldimethylsilyl group.
Industrial Production: For large-scale production, the process may be optimized to ensure high yield and purity. This involves careful control of reaction parameters and purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine can be compared with other similar compounds, such as:
1-(tert-Butyldimethylsilyl)imidazole: This compound is also used as a silylating agent but differs in its structural features and reactivity.
tert-Butyldimethylsilylacetylene: Another related compound used in organic synthesis, particularly in the formation of alkynyl derivatives.
tert-Butyldimethylsilyl chloride: A precursor used in the synthesis of various silyl-protected compounds.
Eigenschaften
IUPAC Name |
tert-butyl-(2-chloroazaborinin-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BClNSi/c1-10(2,3)14(4,5)13-9-7-6-8-11(13)12/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMDYPGOABVVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C=CC=CN1[Si](C)(C)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6590506.png)





![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)
![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)


